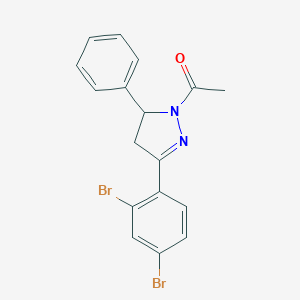![molecular formula C22H19N3OS B304781 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as LMT-28, is a thiazolo[3,2-a]pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis in cancer cells. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its high potency, low toxicity, and ability to induce apoptosis in cancer cells. However, the limitations of using 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one include its limited solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a therapeutic agent. One potential direction is the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a novel anti-cancer agent. Further studies are needed to determine the efficacy of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in various cancer types and to elucidate its mechanism of action. Another potential direction is the development of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in various inflammatory diseases and to elucidate its mechanism of action. Additionally, the development of novel formulations of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one with improved solubility and stability may enhance its efficacy in vivo.
Conclusion:
In conclusion, 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a thiazolo[3,2-a]pyrimidine derivative that has shown promising results in various preclinical studies. It has potential therapeutic applications as an anti-cancer and anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and to develop novel formulations with improved solubility and stability.
Métodos De Síntesis
The synthesis of 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiazole, ethyl acetoacetate, and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction to form the thiazolo[3,2-a]pyrimidine scaffold. The resulting product is then subjected to further purification and characterization to obtain 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in its pure form.
Aplicaciones Científicas De Investigación
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including its anti-cancer, anti-inflammatory, and anti-tumor properties. 5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models.
Propiedades
Nombre del producto |
5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Fórmula molecular |
C22H19N3OS |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
(6Z)-5-imino-3-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H19N3OS/c1-14(2)16-10-8-15(9-11-16)12-18-20(23)25-19(17-6-4-3-5-7-17)13-27-22(25)24-21(18)26/h3-14,23H,1-2H3/b18-12-,23-20? |
Clave InChI |
PQGZCCOKUZZUQX-PBOWYIGHSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)